

Dodecylethyldimethylammonium Bromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dodecylethyldimethylammonium bromide*

Cat. No.: *B1353931*

[Get Quote](#)

CAS Number: 68207-00-1

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on **Dodecylethyldimethylammonium bromide** (DDAB). It covers the compound's physicochemical properties, synthesis and purification protocols, and its applications, particularly within the pharmaceutical and drug development landscape.

Physicochemical Properties

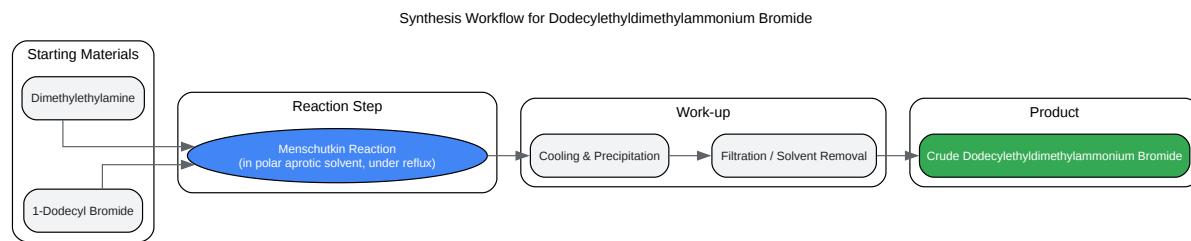
Dodecylethyldimethylammonium bromide is a quaternary ammonium compound that functions as a cationic surfactant. Its amphiphilic nature, with a hydrophilic quaternary ammonium head group and a long hydrophobic alkyl chain, dictates its behavior in various solvents and its interfacial activity. A summary of its key physicochemical properties is presented below.

Property	Value	Reference
Molecular Formula	$C_{16}H_{36}BrN$	[1]
Molecular Weight	322.37 g/mol	[1]
Appearance	White to off-white powder	
Melting Point	185-190 °C	
Solubility in Water	50 mg/mL, clear, colorless	[2]
Synonyms	Dodecyldimethylethylammonium bromide, Dimethyldodecylethylammonium bromide, EDDAB	[1]

Synthesis and Purification

The primary method for synthesizing **Dodecylethylidimethylammonium bromide** is the Menschutkin reaction. This nucleophilic substitution reaction involves the alkylation of a tertiary amine (dimethylethylamine) with an alkyl halide (1-dodecyl bromide).

Experimental Protocol: Synthesis (Menschutkin Reaction)


While a specific, detailed protocol for the synthesis of **Dodecylethylidimethylammonium bromide** is not readily available in the public domain, the following is a generalized experimental procedure based on the Menschutkin reaction for similar quaternary ammonium salts.

Materials:

- 1-Dodecyl bromide
- Dimethylethylamine
- A polar aprotic solvent (e.g., acetonitrile, acetone, or ethanol)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-dodecyl bromide in the chosen solvent.
- Add an equimolar amount of dimethylethylamine to the solution.
- Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting materials.
- After the reaction is complete, cool the mixture to room temperature. The product, a quaternary ammonium salt, is often insoluble in the reaction solvent and will precipitate out.
- If precipitation occurs, collect the solid product by vacuum filtration.
- If the product remains in solution, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

[Click to download full resolution via product page](#)

Caption: Synthesis of **Dodecylethyldimethylammonium Bromide** via the Menschutkin Reaction.

Experimental Protocol: Purification

Recrystallization is the most effective method for purifying the crude product. The choice of solvent is crucial for successful recrystallization.

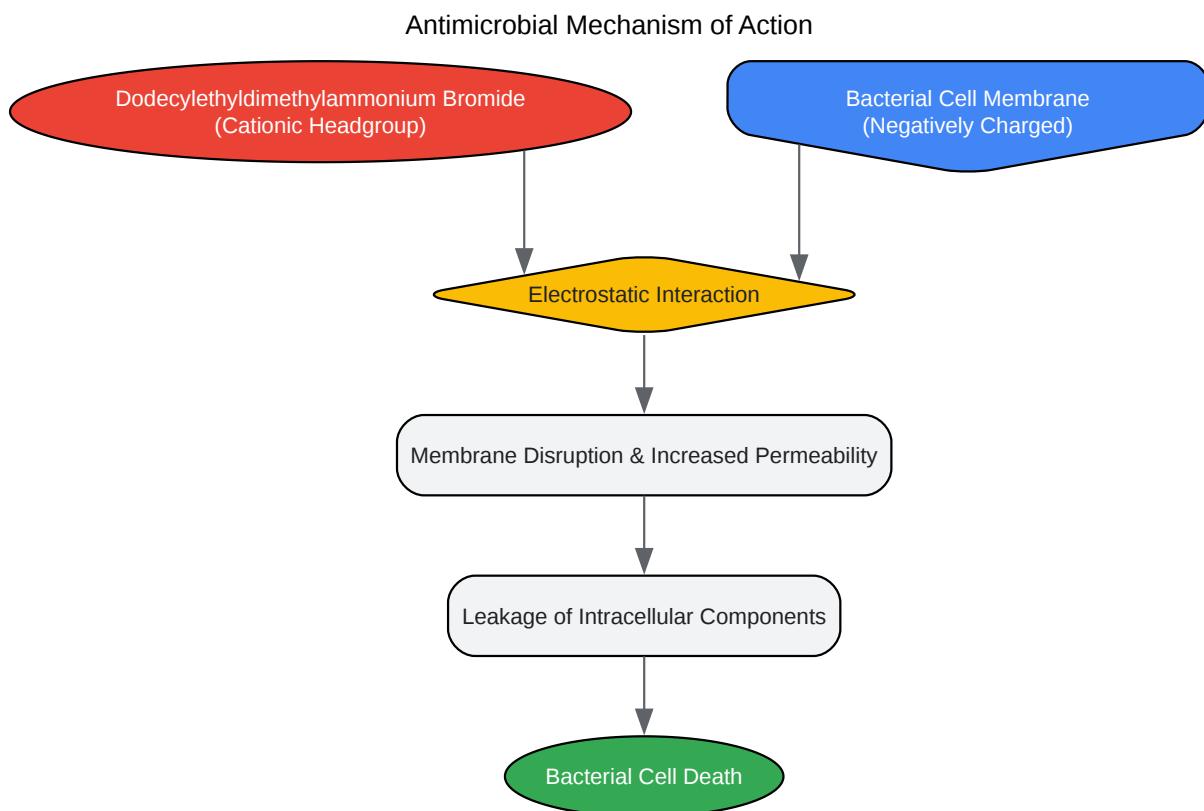
Solvent Selection:

A suitable solvent for recrystallization should dissolve the compound well at an elevated temperature but poorly at room temperature. For quaternary ammonium salts, common solvent systems include:

- Acetone
- Ethanol/diethyl ether mixture
- Isopropanol/diethyl ether mixture

Procedure:

- Dissolve the crude **Dodecylethyldimethylammonium bromide** in a minimal amount of the chosen hot solvent or solvent mixture.
- Once fully dissolved, allow the solution to cool slowly to room temperature to induce crystallization.
- To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
- Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
- Dry the purified crystals under vacuum.


Applications in Research and Drug Development

Dodecylethyldimethylammonium bromide's surfactant and cationic properties make it a versatile tool in various research and development areas.

Antimicrobial Activity

As a quaternary ammonium compound, **Dodecylethyldimethylammonium bromide** exhibits antimicrobial properties. Its primary mechanism of action is the disruption of the microbial cell membrane. The positively charged headgroup interacts with the negatively charged

components of the bacterial cell membrane, leading to a loss of membrane integrity, leakage of intracellular contents, and ultimately, cell death.

[Click to download full resolution via product page](#)

Caption: Mechanism of antimicrobial action of **Dodecylethyldimethylammonium Bromide**.

Role in Drug Delivery

Cationic lipids, such as the structurally similar didodecyldimethylammonium bromide (DDAB), are extensively studied for their potential in drug delivery systems.^[3] While specific applications of **Dodecylethyldimethylammonium bromide** as a pharmaceutical excipient in currently marketed drugs are not documented in the FDA's Inactive Ingredient Database, its properties suggest potential utility in several areas:

- Formation of Liposomes and Nanoparticles: Its amphiphilic nature allows it to self-assemble into vesicles and micelles, which can encapsulate and deliver therapeutic agents. The positive charge of these delivery systems can enhance their interaction with negatively charged cell membranes, potentially improving cellular uptake.
- Penetration Enhancer: Surfactants are known to act as penetration enhancers in transdermal drug delivery by disrupting the highly organized structure of the stratum corneum, thereby facilitating the passage of drugs through the skin. The long alkyl chain and cationic headgroup of **Dodecylethyldimethylammonium bromide** could contribute to this effect.

The biophysical interaction of cationic lipids with cell membranes is a critical area of research for designing effective drug delivery vehicles.^[4] These interactions can influence the stability of the delivery system, the release kinetics of the encapsulated drug, and the overall biocompatibility.

Surfactant in Synthesis

Dodecylethyldimethylammonium bromide is also utilized as a cationic surfactant in the synthesis of nanomaterials. For instance, it can act as a templating agent in the formation of mesoporous materials and as a stabilizer in the synthesis of nanoparticles, preventing their aggregation.^[5]

Safety and Handling

Dodecylethyldimethylammonium bromide is classified as an irritant. It can cause skin and serious eye irritation, as well as respiratory irritation.^[1] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of **Dodecylethyldimethylammonium bromide** for professionals in research and drug development. Further investigation into its specific applications and interactions within biological systems will continue to unveil its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dimethyldodecylethylammonium bromide | C16H36BrN | CID 9880197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dodecylethyldimethylammonium bromide CAS#: 68207-00-1 [m.chemicalbook.com]
- 3. Dioctadecyldimethylammonium bromide, a surfactant model for the cell membrane: Importance of microscopic dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biophysical interactions with model lipid membranes: applications in drug discovery and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dodecylethyldimethylammonium bromide = 98.0 AT 68207-00-1 [sigmaaldrich.com]
- To cite this document: BenchChem. [Dodecylethyldimethylammonium Bromide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1353931#what-is-the-cas-number-for-dodecylethyldimethylammonium-bromide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com